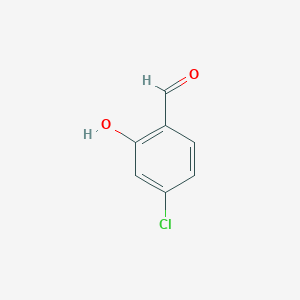

4-Chloro-2-hydroxybenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO2/c8-6-2-1-5(4-9)7(10)3-6/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNZWAJZEJAOVPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50334246 | |

| Record name | 4-Chloro-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2420-26-0 | |

| Record name | 4-Chloro-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-hydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-2-hydroxybenzaldehyde: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of 4-Chloro-2-hydroxybenzaldehyde. It includes detailed experimental protocols for its synthesis and purification, an analysis of its chemical reactivity, and essential safety information. This document is intended to serve as a valuable resource for professionals in research, development, and drug discovery.

Core Physical and Chemical Properties

This compound is a substituted aromatic aldehyde with the chemical formula C₇H₅ClO₂. It presents as an off-white to pale brown crystalline powder.[1] Its structure, featuring a chlorine atom, a hydroxyl group, and an aldehyde group on a benzene (B151609) ring, makes it a versatile intermediate in organic synthesis.

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the tables below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₇H₅ClO₂ |

| Molecular Weight | 156.57 g/mol |

| CAS Number | 2420-26-0 |

| Appearance | Off-White to Pale Brown Crystalline Powder[1] |

| Melting Point | 45.0 to 49.0 °C |

| Boiling Point | 229.1 ± 20.0 °C (Predicted) |

| Density | 1.404 ± 0.06 g/cm³ (Predicted) |

| pKa | 7.21 ± 0.10 (Predicted) |

| Solubility | Chloroform (B151607) (Sparingly), Methanol (Slightly) |

| Spectral Data | Expected Characteristics |

| ¹H NMR | Signals expected in the aromatic region (around 6.8-7.8 ppm) showing characteristic splitting patterns for a trisubstituted benzene ring. A singlet for the aldehyde proton (CHO) is anticipated at a downfield chemical shift (around 9.8-10.0 ppm). A broad singlet for the hydroxyl proton (OH) is also expected, with its position being solvent and concentration-dependent.[2] |

| ¹³C NMR | A signal for the carbonyl carbon of the aldehyde is expected in the downfield region (around 190-200 ppm). Aromatic carbon signals will appear between approximately 110 and 160 ppm. The carbon bearing the hydroxyl group will be shifted downfield, while the carbon attached to the chlorine atom will also show a characteristic shift.[3][4] |

| Infrared (IR) Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. A strong, sharp absorption peak around 1650-1700 cm⁻¹ is characteristic of the C=O stretching of the aldehyde. C-H stretching of the aromatic ring will be observed slightly above 3000 cm⁻¹.[5] |

| Mass Spectrometry | The molecular ion peak (M+) is expected at m/z 156. An (M+2)+ peak with approximately one-third the intensity of the M+ peak will be present due to the isotopic abundance of ³⁷Cl. Common fragmentation patterns for benzaldehydes include the loss of a hydrogen atom (M-1) and the loss of the formyl group (M-29).[6][7][8] |

Experimental Protocols

Synthesis of this compound via Reimer-Tiemann Reaction

The ortho-formylation of phenols, known as the Reimer-Tiemann reaction, is a standard method for preparing hydroxybenzaldehydes.[9][10] This reaction utilizes chloroform in a basic solution to generate a dichlorocarbene (B158193) intermediate, which then acts as the electrophile.[11][12][13]

Materials:

-

Sodium hydroxide (B78521) (NaOH)

-

Chloroform (CHCl₃)

-

Water

-

Ethyl acetate (B1210297)

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) (dilute)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve 3-chlorophenol in a 10-40% aqueous sodium hydroxide solution.

-

Heat the mixture to approximately 60-70 °C with vigorous stirring.[14]

-

Slowly add chloroform dropwise to the reaction mixture over a period of about one hour. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.[12]

-

After the addition of chloroform is complete, continue to stir the reaction mixture at 60-70 °C for an additional 2-3 hours.[11]

-

Allow the mixture to cool to room temperature. If ethanol was used as a co-solvent, it should be removed by distillation.[11]

-

Acidify the aqueous residue to a pH of approximately 4-5 using a dilute solution of hydrochloric acid or sulfuric acid.[11][13]

-

Transfer the acidified mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash them with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification of this compound

Recrystallization: A suitable solvent system for the recrystallization of this compound is a mixture of hexanes and a more polar solvent like ethyl acetate or acetone.[15][16]

-

Dissolve the crude product in a minimal amount of the hot solvent mixture.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography: For higher purity, column chromatography can be employed.[15][17]

-

Prepare a slurry of silica (B1680970) gel in a non-polar solvent (e.g., hexanes) and pack a chromatography column.

-

Dissolve the crude product in a minimal amount of the eluent.

-

Load the sample onto the column and elute with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexanes.

-

Collect the fractions and monitor them by thin-layer chromatography (TLC).

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Chemical Reactivity and Applications

The reactivity of this compound is governed by the interplay of its three functional groups. The aldehyde group is susceptible to nucleophilic attack and can undergo various condensation reactions. The hydroxyl group is acidic and can be deprotonated, while the aromatic ring can participate in electrophilic substitution reactions, although the existing substituents will direct the position of further substitution.

A notable reaction is the Claisen-Schmidt condensation , where this compound reacts with a ketone, such as acetone, in the presence of a base to form an α,β-unsaturated ketone.[1][18] This reaction is a valuable method for forming carbon-carbon bonds.

In the pharmaceutical industry, this compound serves as a key intermediate in the synthesis of various compounds with potential therapeutic applications.

Mandatory Visualization

Caption: Workflow for the synthesis of this compound.

Safety Information

This compound is classified as harmful if swallowed and causes skin and eye irritation.[1] It is essential to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety goggles. Avoid inhalation of dust and contact with skin and eyes. Store in a tightly sealed container in a cool, dry place.

References

- 1. Claisen-Schmidt Condensation [cs.gordon.edu]

- 2. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]

- 3. hmdb.ca [hmdb.ca]

- 4. bmse000582 4-Hydroxybenzaldehyde at BMRB [bmrb.io]

- 5. researchgate.net [researchgate.net]

- 6. uni-saarland.de [uni-saarland.de]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 10. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

- 11. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 12. REIMER TIEMANN REACTION: A USEFUL METHOD FOR AROMATIC FORMYLATION – My chemistry blog [mychemblog.com]

- 13. benchchem.com [benchchem.com]

- 14. prepchem.com [prepchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Reagents & Solvents [chem.rochester.edu]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. praxilabs.com [praxilabs.com]

In-Depth Technical Guide: 4-Chloro-2-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2-hydroxybenzaldehyde is a key chemical intermediate with significant applications in the pharmaceutical industry. Its unique structural features, including a halogenated phenyl ring, a hydroxyl group, and an aldehyde functional group, make it a versatile building block for the synthesis of a variety of bioactive molecules. This technical guide provides a comprehensive overview of the structure, properties, and synthesis of this compound. It also details its application in the development of targeted therapeutics, specifically as a precursor to benzodiazepinedione HDM2 antagonists and neuropeptide Y5 receptor (Y5R) antagonists. Detailed experimental protocols for its synthesis and characterization are provided, along with a summary of its key quantitative data. Furthermore, this guide visualizes the pertinent biological signaling pathways and experimental workflows to facilitate a deeper understanding of its role in medicinal chemistry and drug discovery.

Chemical Structure and Properties

This compound, also known as 4-chlorosalicylaldehyde, is an organic compound with the chemical formula C₇H₅ClO₂.[1] Its structure consists of a benzene (B151609) ring substituted with a chlorine atom at position 4, a hydroxyl group at position 2, and a formyl (aldehyde) group at position 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₅ClO₂ | [1] |

| Molecular Weight | 156.57 g/mol | [2] |

| CAS Number | 2420-26-0 | [2][3] |

| Appearance | Off-white to pale yellow crystalline solid | [2] |

| Melting Point | 45-49 °C | [3] |

| Boiling Point | 229.1 °C (predicted) | [3] |

| Solubility | Soluble in methanol (B129727) and chloroform | [3] |

| pKa | 7.21 (predicted) |

Table 2: Spectroscopic Data of this compound

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | FT-IR (cm⁻¹) | Mass Spectrometry (m/z) |

| 11.1 (s, 1H, -OH) | 196.5 (C=O) | 3200-3400 (br, O-H) | 156 (M⁺), 158 (M⁺+2) |

| 9.8 (s, 1H, -CHO) | 161.0 (C-OH) | 2850-2950 (C-H, aldehyde) | 128, 127 |

| 7.5 (d, J=8.5 Hz, 1H, Ar-H) | 136.0 (Ar-C) | 1650 (C=O) | 99, 63 |

| 7.0 (d, J=2.0 Hz, 1H, Ar-H) | 129.0 (Ar-C) | 1580, 1470 (C=C, aromatic) | |

| 6.9 (dd, J=8.5, 2.0 Hz, 1H, Ar-H) | 122.0 (Ar-C) | 1250 (C-O) | |

| 120.0 (Ar-C) | 820 (C-Cl) | ||

| 118.0 (Ar-C) |

Note: Specific, experimentally verified spectroscopic data for this compound was not available in the search results. The data presented is a combination of information for structurally similar compounds and predicted values. Researchers should obtain and verify their own analytical data.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the formylation of 3-chlorophenol (B135607).

Experimental Protocol: Formylation of 3-Chlorophenol

This protocol is adapted from established synthetic methodologies.

Materials:

-

3-Chlorophenol

-

Paraformaldehyde

-

Anhydrous Magnesium Chloride (MgCl₂)

-

Triethylamine (B128534) (Et₃N)

-

Anhydrous Acetone (B3395972)

-

10% Hydrochloric Acid (HCl)

-

Ethyl Acetate (B1210297)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Nitrogen gas supply

-

Standard reflux and extraction glassware

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 3-chlorophenol (33.6 g, 0.3 mol), anhydrous MgCl₂ (85.7 g, 0.9 mol), and triethylamine (75.9 g, 0.75 mol).

-

Add 340 mL of anhydrous acetone to the flask and stir the resulting solution at 25 °C for 30 minutes.

-

Carefully add paraformaldehyde (45 g, 1.5 mol) to the reaction mixture.

-

Heat the mixture to reflux under a nitrogen atmosphere for 5 hours. Monitor the reaction progress by TLC until the starting material (3-chlorophenol) is completely consumed.

-

Once the reaction is complete, cool the mixture to room temperature and remove the acetone by rotary evaporation under reduced pressure.

-

To the residue, add 10% hydrochloric acid solution until the pH reaches 3.

-

Extract the product with ethyl acetate (3 x 150 mL).

-

Combine the organic layers and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a brownish-red oil. This crude product can often be used in subsequent steps without further purification.

Diagram 1: Synthesis Workflow of this compound

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development

This compound is a valuable precursor in the synthesis of targeted therapeutics, particularly in the fields of oncology and metabolic disorders.

Intermediate for HDM2 Antagonists

This compound is a key starting material for the synthesis of benzodiazepinedione-based antagonists of the Human Double Minute 2 (HDM2) protein. HDM2 is a critical negative regulator of the p53 tumor suppressor protein. In many cancers where p53 is not mutated, its function is abrogated by overexpression of HDM2. HDM2 antagonists that block the p53-HDM2 interaction can reactivate p53, leading to cell cycle arrest and apoptosis in cancer cells.

Diagram 2: The p53-HDM2 Signaling Pathway

Caption: Inhibition of the p53-HDM2 interaction by a benzodiazepinedione antagonist.

Precursor for Neuropeptide Y5 Receptor (Y5R) Antagonists

This aldehyde is also utilized in the synthesis of antagonists for the neuropeptide Y5 receptor (Y5R). The neuropeptide Y system is implicated in the regulation of appetite and energy homeostasis, and Y5R is a key receptor in mediating the orexigenic (appetite-stimulating) effects of neuropeptide Y. Therefore, Y5R antagonists are being investigated as potential treatments for obesity. The signaling pathways downstream of Y5R activation include the modulation of adenylyl cyclase and the activation of the MAPK/ERK and RhoA pathways.

Diagram 3: Neuropeptide Y5 Receptor Signaling

References

An In-depth Technical Guide to the Synthesis of 4-Chloro-2-hydroxybenzaldehyde from 3-Chlorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Chloro-2-hydroxybenzaldehyde, a valuable intermediate in the pharmaceutical and chemical industries, starting from 3-chlorophenol (B135607). The document details multiple synthetic routes, including modern regioselective methods and classical formylation reactions. It includes detailed experimental protocols, quantitative data, reaction mechanisms, and purification strategies to assist researchers in the successful synthesis and characterization of the target molecule.

Overview of Synthetic Strategies

The formylation of 3-chlorophenol to produce this compound involves the introduction of a formyl group (-CHO) onto the aromatic ring. The primary challenge lies in achieving regioselectivity, directing the formylation to the position ortho to the hydroxyl group and para to the chloro group. This guide explores three key synthetic methodologies:

-

Ortho-Formylation with Paraformaldehyde and Magnesium Chloride: A modern, highly regioselective method that offers good yields and avoids the harsh conditions and isomer separation issues of classical methods.

-

The Reimer-Tiemann Reaction: A classical method for the ortho-formylation of phenols using chloroform (B151607) in a basic medium. While widely known, it often suffers from moderate yields and the formation of isomeric byproducts.

-

The Duff Reaction: Another classical approach that uses hexamine as the formylating agent. This method is generally less efficient for this specific transformation.

Recommended Synthetic Route: Ortho-Formylation with Paraformaldehyde and MgCl₂

This method is recommended for its high regioselectivity, yielding predominantly the desired this compound. The reaction proceeds via a chelation-controlled mechanism, directing the formylation to the ortho position of the hydroxyl group.

Reaction Scheme

Caption: Synthesis of this compound via ortho-formylation.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 3-Chlorophenol | [1] |

| Product | This compound | [1] |

| Yield | 43.1% (crude) | [1] |

| Purity | The crude product is a brownish-red oil that can be used in subsequent reactions or purified further. | [1] |

Detailed Experimental Protocol

This protocol is adapted from a general procedure for the ortho-formylation of phenols.[2][3]

Materials:

-

3-Chlorophenol (0.3 mol, 38.57 g)

-

Anhydrous Magnesium Chloride (MgCl₂) (0.9 mol, 85.7 g)

-

Triethylamine (0.75 mol, 104.4 mL)

-

Paraformaldehyde (1.5 mol, 45 g)

-

Anhydrous Acetone (B3395972) (340 mL)

-

10% Hydrochloric Acid Solution

-

Ethyl Acetate (B1210297)

-

Anhydrous Sodium Sulfate

-

1 L Three-necked round-bottomed flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

Procedure:

-

To a 1 L three-necked round-bottomed flask equipped with a reflux condenser and magnetic stirrer, add 3-chlorophenol (33.6 g, 0.3 mol), anhydrous MgCl₂ (85.7 g, 0.9 mol), triethylamine (75.9 g, 0.75 mol), and anhydrous acetone (340 mL).[1]

-

Stir the resulting solution at 25 °C for 30 minutes.

-

Add paraformaldehyde (45 g, 1.5 mol) to the mixture.

-

Heat the reaction mixture to reflux under a nitrogen atmosphere for 5 hours.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, cool the mixture to room temperature and evaporate the acetone under reduced pressure.

-

Acidify the residue to pH 3 with a 10% hydrochloric acid solution.

-

Extract the product with ethyl acetate (3 x 150 mL).

-

Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain a brownish-red oil (yield: 18.1 g, 43.1%).[1]

Purification:

The crude product can be purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient.[4]

Alternative Synthetic Routes

While the paraformaldehyde/MgCl₂ method is preferred, the classical Reimer-Tiemann and Duff reactions are also viable, albeit with certain drawbacks.

The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols.[5][6] The reaction involves the generation of dichlorocarbene (B158193) (:CCl₂) as the electrophile in a basic solution.[7]

References

- 1. This compound CAS#: 2420-26-0 [m.chemicalbook.com]

- 2. chemistry.mdma.ch [chemistry.mdma.ch]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

An In-depth Technical Guide to 4-Chloro-2-hydroxybenzaldehyde: Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-2-hydroxybenzaldehyde, a halogenated aromatic compound with significant applications in organic synthesis, particularly in the pharmaceutical and agrochemical industries. While the precise date of its discovery and the original investigators remain obscure in the existing chemical literature, its importance as a versatile intermediate is well-documented. This document details its physicochemical properties, historical synthetic methodologies, and modern experimental protocols. Furthermore, it elucidates its role as a key precursor in the synthesis of advanced pharmaceutical agents, such as Hdm2 antagonists and neuropeptide Y5 receptor antagonists. Quantitative data are presented in structured tables for ease of comparison, and detailed experimental workflows are visualized using Graphviz diagrams.

Introduction

This compound, with the chemical formula C₇H₅ClO₂, is an organic compound belonging to the family of substituted benzaldehydes.[1] Its structure is characterized by a benzene (B151609) ring functionalized with a chlorine atom at the 4-position, a hydroxyl group at the 2-position, and an aldehyde group.[2] At ambient temperature, it typically presents as an off-white to light yellow crystalline solid.[1] This compound serves as a critical building block in the synthesis of a variety of more complex molecules, owing to the reactivity of its functional groups. It is a notable intermediate in the preparation of benzodiazepine (B76468) diones, which function as Hdm2 antagonists with potential applications in cancer therapy, and in the synthesis of orally active neuropeptide Y5 receptor antagonists for the treatment of obesity.[2][3]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for its handling, characterization, and application in synthetic chemistry. Spectroscopic data, crucial for the identification and purity assessment of the compound, is summarized in Table 2.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₅ClO₂ | [2] |

| Molar Mass | 156.57 g/mol | [2] |

| Appearance | Off-white to light yellow crystals | [1] |

| Melting Point | 45.0 to 49.0 °C | [1][2] |

| Boiling Point (Predicted) | 229.1 ± 20.0 °C | [1][2] |

| Density (Predicted) | 1.404 ± 0.06 g/cm³ | [1][2] |

| Solubility | Sparingly soluble in chloroform (B151607), slightly soluble in methanol | [1][2] |

| pKa (Predicted) | 7.21 ± 0.10 | [2] |

| Flash Point | 92.4 °C | [1] |

| Vapor Pressure | 0.0468 mmHg at 25°C | [1] |

| CAS Registry Number | 2420-26-0 | [2] |

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference(s) |

| ¹H NMR | Available | [4] |

| ¹³C NMR | Available | [4] |

| IR Spectroscopy | Available | [4] |

| Mass Spectrometry | Available | [4] |

Historical Synthesis Methodologies

While the exact historical discovery of this compound is not clearly documented, its synthesis falls under the umbrella of well-established named reactions for the formylation of phenols, which were developed in the late 19th and early 20th centuries. These foundational methods, though not always providing high yields or regioselectivity for this specific isomer, laid the groundwork for the synthesis of hydroxybenzaldehydes.

Reimer-Tiemann Reaction

Discovered by Karl Reimer and Ferdinand Tiemann, this reaction involves the ortho-formylation of phenols using chloroform in a basic solution. The reaction proceeds through the formation of a dichlorocarbene (B158193) intermediate. While this method primarily yields the ortho-isomer, the para-substituted product can also be formed.

Gattermann Synthesis

The Gattermann reaction uses a mixture of hydrogen cyanide and hydrogen chloride in the presence of a Lewis acid catalyst to formylate aromatic compounds. A modification of this reaction, which is safer, employs zinc cyanide in place of hydrogen cyanide.

Vilsmeier-Haack Reaction

This reaction utilizes a phosphorus oxychloride and a substituted amide, such as N,N-dimethylformamide (DMF), to create the Vilsmeier reagent, which then acts as the formylating agent for electron-rich aromatic rings.

Modern Experimental Protocols

Modern synthetic approaches offer more direct and higher-yielding routes to this compound. Below is a detailed experimental protocol for its synthesis from 3-chlorophenol (B135607).

Synthesis of this compound from 3-Chlorophenol

This procedure outlines a one-pot synthesis via ortho-formylation.

Experimental Protocol:

-

Reaction Setup: To a 1-liter three-necked round-bottomed flask, add 3-chlorophenol (33.6 g, 0.3 mol), anhydrous MgCl₂ (85.7 g, 0.9 mol), triethylamine (B128534) (75.9 g, 0.75 mol), and anhydrous acetone (B3395972) (340 mL).[5]

-

Initial Stirring: Stir the resulting solution at 25 °C for 30 minutes.[5]

-

Addition of Paraformaldehyde: Following the initial stirring, add paraformaldehyde (45 g, 1.5 mol) to the reaction mixture.[5]

-

Reflux: Heat the reaction mixture to reflux for 5 hours under a nitrogen atmosphere. Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is completely consumed.[5]

-

Solvent Removal: Once the reaction is complete, evaporate the acetone under reduced pressure.[5]

-

Acidification and Extraction: Acidify the residue to a pH of 3 using a 10% hydrochloric acid solution. Extract the product with ethyl acetate (B1210297) (3 x 150 mL).[5]

-

Purification: The combined organic layers are then purified to yield this compound.

Caption: Synthetic workflow for this compound.

Applications in Drug Development

This compound is a valuable starting material for the synthesis of several classes of therapeutic agents. Its utility is highlighted in the preparation of Hdm2 antagonists and neuropeptide Y5 receptor antagonists.

Synthesis of Benzodiazepine Dione Hdm2 Antagonists

The interaction between the tumor suppressor protein p53 and its negative regulator, Hdm2, is a key target in cancer therapy. Small molecules that can disrupt this interaction can lead to the reactivation of p53 and subsequent tumor cell apoptosis. 1,4-Benzodiazepine-2,5-diones have been identified as a class of potent Hdm2 antagonists. This compound serves as a precursor in the multi-step synthesis of these complex heterocyclic structures.

Caption: Pathway from this compound to Hdm2 antagonism.

Synthesis of Neuropeptide Y5 Receptor Antagonists

Neuropeptide Y (NPY) is a potent appetite stimulant in the central nervous system, and the Y5 receptor subtype is believed to play a crucial role in mediating this effect. Therefore, NPY Y5 receptor antagonists are being investigated as potential anti-obesity drugs. This compound is utilized in the synthesis of complex molecules like hydroxy-dimethyl-oxo-cyclohexenyl-dimethyl-tetrahydro-xanthenone, which act as oral NPY Y5 receptor antagonists.[2]

Caption: Synthesis of NPY Y5 receptor antagonists.

Conclusion

This compound, while having an indistinct history of discovery, has emerged as a compound of significant interest in synthetic and medicinal chemistry. Its versatile chemical nature allows for its incorporation into complex molecular architectures, leading to the development of potent therapeutic agents. The synthetic protocols and physicochemical data presented in this guide are intended to facilitate further research and application of this valuable compound in drug discovery and development.

References

- 1. Enantiomerically pure 1,4-benzodiazepine-2,5-diones as Hdm2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. hmdb.ca [hmdb.ca]

- 3. This compound | 2420-26-0 [chemicalbook.com]

- 4. This compound(2420-26-0) 1H NMR spectrum [chemicalbook.com]

- 5. 1,4-Benzodiazepine-2,5-diones as small molecule antagonists of the HDM2-p53 interaction: discovery and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-Chloro-2-hydroxybenzaldehyde: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Chloro-2-hydroxybenzaldehyde, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data (DMSO-d₆, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 11.1 (approx.) | s (broad) | - | OH |

| 10.20 | s | - | CHO |

| 7.5 - 7.6 | d | 8.0 - 9.0 | H-6 |

| 7.1 - 7.2 | d | ~2.0 | H-3 |

| 7.0 - 7.1 | dd | 8.0 - 9.0, ~2.0 | H-5 |

Note: The chemical shifts are approximate and based on typical values for similarly substituted aromatic aldehydes. The broad singlet for the hydroxyl proton is characteristic and its chemical shift can be concentration-dependent.

Table 2: ¹³C NMR Spectroscopic Data (DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| 190 - 192 | C=O (Aldehyde) |

| 160 - 162 | C-2 (C-OH) |

| 138 - 140 | C-4 (C-Cl) |

| 133 - 135 | C-6 |

| 122 - 124 | C-5 |

| 120 - 122 | C-1 |

| 118 - 120 | C-3 |

Note: The assignments are based on established substituent effects on the benzene (B151609) ring.

Table 3: Infrared (IR) Spectroscopic Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3400 | Broad | O-H stretch (phenolic) |

| 2850 - 2950 | Medium | C-H stretch (aldehyde) |

| 1650 - 1670 | Strong | C=O stretch (aldehyde, conjugated) |

| 1580 - 1600 | Medium-Strong | C=C stretch (aromatic ring) |

| 1200 - 1300 | Strong | C-O stretch (phenol) |

| 1000 - 1100 | Strong | C-Cl stretch |

Table 4: Mass Spectrometry (Electron Ionization - EI) Data

| m/z | Relative Intensity (%) | Assignment |

| 158/156 | 33/100 | [M]⁺ (Molecular ion) |

| 157/155 | Moderate | [M-H]⁺ |

| 129/127 | Moderate | [M-CHO]⁺ |

| 99 | Moderate | [M-CHO-CO]⁺ or [M-Cl-H]⁺ |

| 75 | Moderate | [C₆H₃O]⁺ |

Note: The presence of chlorine is indicated by the characteristic M/M+2 isotope pattern with a ratio of approximately 3:1.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is prepared in a deuterated solvent, typically dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube. The spectra are recorded on a 400 MHz (or higher) NMR spectrometer. For ¹H NMR, typically 16-32 scans are acquired, and for ¹³C NMR, several hundred to thousands of scans may be necessary to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

The solid sample of this compound is finely ground with potassium bromide (KBr) powder (typically 1-2 mg of sample to 100-200 mg of KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

The mass spectrum is obtained using an electron ionization (EI) source coupled with a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). A small amount of the solid sample is introduced into the ion source, often via a direct insertion probe, and heated to ensure vaporization. The vaporized molecules are then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z) to generate the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General Workflow for Spectroscopic Analysis.

Solubility of 4-Chloro-2-hydroxybenzaldehyde in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Chloro-2-hydroxybenzaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds. An understanding of its solubility is crucial for optimizing reaction conditions, purification processes, and formulation development. This document summarizes known solubility characteristics and provides detailed experimental protocols for quantitative solubility determination.

Core Concepts and Applications

This compound is a valuable building block in medicinal chemistry. It serves as a crucial precursor for the synthesis of benzodiazepine (B76468) diones, which are investigated as Hdm2 antagonists in cancer therapy.[1][2][3] Additionally, it is utilized in the synthesis of neuropeptide Y5 receptor antagonists, which have potential applications in the treatment of obesity.[1][2][3]

Solubility Data

Currently, publicly available quantitative solubility data for this compound in a wide range of organic solvents is limited. The following table summarizes the qualitative solubility information that has been reported.

| Solvent | Solubility Description |

| Methanol (B129727) | Soluble[4] / Slightly Soluble[5] |

| Chloroform | Sparingly Soluble[5] |

Note: The conflicting descriptions for methanol ("soluble" vs. "slightly soluble") highlight the need for precise, quantitative experimental determination.

Experimental Protocols for Quantitative Solubility Determination

For researchers requiring precise solubility data, the following established methods are recommended.

Isothermal Shake-Flask Method

This is the gold standard method for determining the equilibrium solubility of a compound in a solvent.[6][7][8]

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a constant temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., ethanol, acetone, ethyl acetate, dichloromethane)

-

Scintillation vials or flasks with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is essential to ensure equilibrium has been reached.[6]

-

Solvent Addition: Add a known volume of the selected organic solvent to the vial.

-

Equilibration: Seal the vials and place them in a shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration (typically 24-72 hours) to allow the system to reach equilibrium. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the solubility has reached a plateau.[6]

-

Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.[6]

-

Quantification: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method. Analyze the concentration of this compound using a validated HPLC or UV-Vis spectrophotometry method.

UV-Vis Spectrophotometry for Quantification

This method is a rapid and cost-effective way to determine the concentration of the dissolved solute, provided the compound has a chromophore that absorbs in the UV-Vis range and the solvent is transparent in that region.[9]

Procedure:

-

Determine Maximum Wavelength (λmax): Prepare a dilute solution of this compound in the chosen solvent and scan it across the UV-Vis spectrum to find the wavelength of maximum absorbance.

-

Prepare a Calibration Curve: Create a series of standard solutions of known concentrations of this compound in the solvent. Measure the absorbance of each standard at the determined λmax. Plot a graph of absorbance versus concentration to generate a calibration curve.

-

Analyze the Sample: Measure the absorbance of the diluted, filtered sample from the shake-flask experiment at the same λmax.

-

Calculate Concentration: Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to calculate the concentration of this compound in the diluted sample. Remember to account for the dilution factor to determine the final solubility in the saturated solution.

Logical Workflow and Visualizations

As this compound is primarily used as a synthetic intermediate, the following diagrams illustrate a typical experimental workflow for solubility determination and its application in a synthetic pathway.

References

- 1. usbio.net [usbio.net]

- 2. usbio.net [usbio.net]

- 3. This compound | 2420-26-0 [chemicalbook.com]

- 4. labsolu.ca [labsolu.ca]

- 5. This compound CAS#: 2420-26-0 [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. researchgate.net [researchgate.net]

The Synthetic Versatility of 4-Chloro-2-hydroxybenzaldehyde: A Technical Guide for Organic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2-hydroxybenzaldehyde, a halogenated aromatic aldehyde, serves as a pivotal precursor in the synthesis of a diverse array of heterocyclic compounds and other valuable organic molecules. Its unique substitution pattern, featuring a reactive aldehyde group, a nucleophilic hydroxyl group, and an electron-withdrawing chlorine atom, imparts a rich and versatile chemical reactivity. This technical guide provides a comprehensive overview of the significant applications of this compound in organic synthesis, with a particular focus on its utility in the construction of biologically active scaffolds such as chalcones, Schiff bases, and coumarins. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to empower researchers in the fields of medicinal chemistry and materials science to harness the full potential of this versatile building block.

Introduction

This compound (CAS No: 2420-26-0) is an off-white to light yellow crystalline solid with the molecular formula C₇H₅ClO₂.[1][2] Its structure is characterized by a benzaldehyde (B42025) core substituted with a hydroxyl group at the ortho position and a chlorine atom at the para position relative to the formyl group. This arrangement of functional groups makes it a highly valuable intermediate in organic synthesis. The hydroxyl group can act as a nucleophile or a directing group, while the aldehyde functionality readily participates in a variety of condensation and carbon-carbon bond-forming reactions. The presence of the chlorine atom can influence the electronic properties and biological activity of the resulting derivatives.

This guide will delve into the key synthetic transformations of this compound, providing detailed experimental procedures and highlighting the biological significance of the synthesized compounds, particularly in the context of anticancer and antimicrobial drug discovery.

Key Synthetic Applications

The strategic placement of functional groups in this compound allows for its participation in several important name reactions, leading to the formation of diverse molecular architectures.

Synthesis of Chalcones via Claisen-Schmidt Condensation

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of natural and synthetic compounds renowned for their wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3] The synthesis of chalcones from this compound is typically achieved through the Claisen-Schmidt condensation, which involves the base-catalyzed reaction with an appropriate acetophenone (B1666503).

Experimental Protocol: Synthesis of a 4-Chloro-2-hydroxy-substituted Chalcone

-

Reactants:

-

This compound (1.0 eq)

-

Substituted Acetophenone (e.g., 4'-hydroxyacetophenone) (1.0 eq)

-

Potassium Hydroxide (B78521) (KOH) (2.0 eq)

-

Ethanol (B145695) (as solvent)

-

-

Procedure:

-

In a round-bottom flask, dissolve this compound and the substituted acetophenone in ethanol.

-

Prepare a solution of potassium hydroxide in ethanol and add it dropwise to the aldehyde-ketone mixture with constant stirring at room temperature.

-

Continue stirring the reaction mixture for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid (HCl) to precipitate the crude chalcone.

-

Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure chalcone.[4]

-

Table 1: Representative Yields of Chalcones Derived from this compound

| Acetophenone Derivative | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |

| 4'-Hydroxyacetophenone | KOH | PEG-400 | 1 | 85 | [5] |

| 4'-Aminoacetophenone | NaOH | Ethanol | - | 53.59 | [6] |

| 2'-Hydroxyacetophenone | KOH | Ethanol | 12-16 | ~70-80 | [3] |

Logical Relationship: Claisen-Schmidt Condensation Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. rjpbcs.com [rjpbcs.com]

- 4. chemrevlett.com [chemrevlett.com]

- 5. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. earsiv.kmu.edu.tr [earsiv.kmu.edu.tr]

The Versatile Scaffold: 4-Chloro-2-hydroxybenzaldehyde in Medicinal Chemistry

An In-depth Guide for Researchers and Drug Development Professionals

Introduction: 4-Chloro-2-hydroxybenzaldehyde, a substituted salicylaldehyde (B1680747), has emerged as a valuable and versatile building block in the field of medicinal chemistry. Its unique structural features, including a reactive aldehyde group, a nucleophilic hydroxyl group, and a halogenated aromatic ring, provide a template for the synthesis of a diverse array of heterocyclic and non-heterocyclic compounds with significant therapeutic potential. This technical guide explores the utility of this compound as a precursor for the development of novel therapeutic agents, with a focus on its application in the synthesis of anticancer, anti-obesity, and antimicrobial compounds. We will delve into the synthetic methodologies, quantitative biological data, and the underlying mechanisms of action of these derivatives, providing a comprehensive resource for scientists engaged in drug discovery and development.

Hdm2 Antagonists for Cancer Therapy

One of the most promising applications of this compound lies in its use as a key intermediate for the synthesis of benzodiazepine (B76468) diones, a class of compounds that have been identified as antagonists of the Hdm2 protein.[1] The interaction between the tumor suppressor protein p53 and its negative regulator, Hdm2 (also known as Mdm2 in mice), is a critical checkpoint in cell cycle control and apoptosis. In many cancers, Hdm2 is overexpressed, leading to the inactivation of p53 and subsequent tumor progression. The development of small molecules that can disrupt the Hdm2-p53 interaction is therefore a highly sought-after strategy in oncology.

While specific benzodiazepinedione derivatives synthesized directly from this compound with corresponding IC50 values were not detailed in the surveyed literature, the general synthetic approach and the importance of this scaffold are well-established.

The p53-Hdm2 Signaling Pathway

The p53 protein is activated in response to cellular stress, such as DNA damage or oncogene activation. Once activated, p53 acts as a transcription factor, inducing the expression of genes involved in cell cycle arrest, DNA repair, and apoptosis. Hdm2, an E3 ubiquitin ligase, binds to the transactivation domain of p53, leading to its ubiquitination and subsequent degradation by the proteasome. This creates a negative feedback loop that keeps p53 levels in check under normal cellular conditions. In cancerous cells with elevated Hdm2 levels, this balance is disrupted, favoring cell survival and proliferation. Hdm2 antagonists, such as the benzodiazepine diones, are designed to mimic the alpha-helical domain of p53 that binds to Hdm2, thereby competitively inhibiting the interaction and restoring p53's tumor-suppressive functions.

Caption: The p53-Hdm2 signaling pathway and the role of Hdm2 antagonists.

Neuropeptide Y5 Receptor Antagonists for Obesity

This compound also serves as a precursor for the synthesis of antagonists targeting the neuropeptide Y5 (NPY5) receptor.[1] Neuropeptide Y is a potent orexigenic peptide in the central nervous system, and its effects on food intake are primarily mediated through the Y1 and Y5 receptors. Antagonizing the NPY5 receptor has been a key strategy in the development of anti-obesity therapeutics.

Neuropeptide Y5 Receptor Signaling Pathway

The NPY5 receptor is a G-protein coupled receptor (GPCR) that, upon binding with neuropeptide Y, initiates a signaling cascade that ultimately leads to an increase in food intake and a decrease in energy expenditure. The receptor couples to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can influence the activity of various downstream effectors, including protein kinase A (PKA), and modulate neuronal activity to promote feeding behavior. NPY5 receptor antagonists block the binding of NPY, thereby preventing this signaling cascade and reducing appetite.

Caption: The Neuropeptide Y5 receptor signaling pathway.

Antimicrobial Schiff Bases

A significant area of application for this compound is in the synthesis of Schiff bases with potent antimicrobial properties. Schiff bases, characterized by an azomethine (-C=N-) group, are formed through the condensation of a primary amine with an aldehyde or ketone. The derivatives of this compound have been shown to exhibit broad-spectrum activity against various bacterial and fungal strains.

Synthesis and Biological Activity of Schiff Bases

While no studies were found that specifically utilized this compound, a general and adaptable protocol for the synthesis of antimicrobial Schiff bases from substituted salicylaldehydes is well-documented. The antimicrobial efficacy of these compounds is often attributed to the imine linkage, which can interfere with microbial cell wall synthesis or other vital cellular processes. The presence of the chloro and hydroxyl groups on the phenyl ring can further modulate the lipophilicity and electronic properties of the molecule, influencing its ability to penetrate microbial membranes and interact with target enzymes.

Table 1: Antimicrobial Activity of Representative Salicylaldehyde-derived Schiff Bases

| Compound | Test Organism | MIC (µg/mL) | Reference |

| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | Bacillus subtilis | 45.2 | [2] |

| Escherichia coli | 1.6 | [2] | |

| Pseudomonas fluorescence | 2.8 | [2] | |

| Staphylococcus aureus | 3.4 | [2] | |

| Aspergillus niger | 47.5 | [2] | |

| Schiff Base from 5-chloro-salicylaldehyde and various amines | Various Bacteria & Fungi | 1.6 - 47.5 | [2] |

Note: The data presented is for a closely related analog, 5-chloro-salicylaldehyde, as specific data for this compound derivatives was not available in the searched literature.

Experimental Protocol: General Synthesis of Salicylaldehyde-derived Schiff Bases

The following is a general experimental protocol adapted from the synthesis of similar salicylaldehyde-derived Schiff bases.[2]

Materials:

-

Substituted salicylaldehyde (e.g., this compound)

-

Primary amine

-

Glacial acetic acid (catalytic amount)

Procedure:

-

Dissolve the substituted salicylaldehyde (1 equivalent) in a minimal amount of ethanol or methanol in a round-bottom flask.

-

To this solution, add the primary amine (1 equivalent).

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The precipitated solid Schiff base is collected by filtration.

-

Wash the solid with cold ethanol or methanol to remove any unreacted starting materials.

-

Dry the product under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Characterization: The structure of the synthesized Schiff bases can be confirmed using various spectroscopic techniques, including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Experimental Workflow: Synthesis and Antimicrobial Screening

Caption: General workflow for the synthesis and antimicrobial evaluation of Schiff bases.

Conclusion

This compound stands out as a privileged scaffold in medicinal chemistry, offering a gateway to a variety of biologically active molecules. Its utility as a precursor for Hdm2 antagonists and NPY5 receptor antagonists highlights its potential in the development of novel treatments for cancer and obesity. Furthermore, its application in the synthesis of antimicrobial Schiff bases addresses the pressing need for new agents to combat infectious diseases. While further research is required to synthesize and evaluate a broader range of derivatives and to fully elucidate their mechanisms of action, the existing evidence strongly supports the continued exploration of this compound as a cornerstone for the discovery of next-generation therapeutics. This guide provides a foundational understanding for researchers looking to leverage the chemical potential of this versatile building block.

References

The Aldehyde Group of 4-Chloro-2-hydroxybenzaldehyde: An In-depth Technical Guide to its Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-hydroxybenzaldehyde is a key chemical intermediate, distinguished by the presence of a reactive aldehyde group, a hydroxyl group, and a chlorine atom on the benzene (B151609) ring.[1] This unique substitution pattern, particularly the interplay between the electron-withdrawing chlorine and the electron-donating hydroxyl group, significantly influences the reactivity of the aldehyde moiety. This technical guide provides a comprehensive exploration of the chemical behavior of the aldehyde group in this compound, offering detailed experimental protocols, quantitative data, and mechanistic diagrams to support research and development in medicinal chemistry and organic synthesis. The compound's established role as a precursor to Hdm2 antagonists and neuropeptide Y5 receptor antagonists underscores its importance in the pharmaceutical industry.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, providing essential data for its handling and characterization.

| Property | Value | Reference |

| Molecular Formula | C₇H₅ClO₂ | [3] |

| Molecular Weight | 156.57 g/mol | [3] |

| CAS Number | 2420-26-0 | [3] |

| Melting Point | 45.0 to 49.0 °C | [4] |

| Boiling Point | 229.1 ± 20.0 °C (Predicted) | [4] |

| Density | 1.404 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 7.21 ± 0.10 (Predicted) | [4] |

| Appearance | Off-white to light yellow crystals | |

| Solubility | Sparingly soluble in chloroform, slightly soluble in methanol (B129727) | [4] |

Reactivity of the Aldehyde Group

The aldehyde group in this compound is a versatile functional group that participates in a wide array of chemical transformations. Its reactivity is modulated by the electronic effects of the chloro and hydroxyl substituents on the aromatic ring. The principal reactions involving the aldehyde group are detailed below.

Condensation Reactions

The electrophilic carbon of the aldehyde group readily undergoes nucleophilic attack, leading to a variety of condensation products. These reactions are fundamental in the synthesis of more complex molecules.

The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene (B1212753) compound, typically in the presence of a basic catalyst, to form a new carbon-carbon double bond.[2] This reaction is instrumental in the synthesis of coumarins and other heterocyclic systems.

Experimental Protocol: Knoevenagel Condensation with Malononitrile (B47326)

-

Materials:

-

This compound

-

Malononitrile

-

Piperidine (B6355638) (catalyst)

-

-

Procedure:

-

Dissolve this compound (1 equivalent) and malononitrile (1 equivalent) in ethanol in a round-bottom flask.[5]

-

Add a catalytic amount of piperidine to the solution.[5]

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]

-

Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.[5]

-

Collect the solid product by vacuum filtration and wash with cold ethanol.[5]

-

The crude product can be purified by recrystallization.

-

| Reactant | Product | Catalyst | Solvent | Yield |

| Malononitrile | 2-((4-chloro-2-hydroxyphenyl)methylene)malononitrile | Piperidine | Ethanol | High (expected) |

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde (with no α-hydrogens) and a ketone, leading to the formation of an α,β-unsaturated ketone.[6] This reaction is a valuable method for synthesizing chalcones and related compounds.

Experimental Protocol: Claisen-Schmidt Condensation with Acetone (B3395972)

-

Materials:

-

This compound

-

Acetone

-

Ethanol (95%)

-

10% Sodium Hydroxide (NaOH) solution

-

-

Procedure:

-

In a test tube, dissolve this compound (2 equivalents) in 95% ethanol.[7]

-

Add acetone (1 equivalent) to the solution.[7]

-

Add 10% NaOH solution and stir the mixture at room temperature.[7]

-

Continue stirring until a precipitate forms. Allow the mixture to stand for about 20 minutes.[7]

-

Cool the mixture in an ice bath to enhance precipitation.[7]

-

Collect the solid product by vacuum filtration and wash with cold water.[7]

-

Recrystallize the crude product from hot ethanol to obtain the purified product. A yield of approximately 84% has been reported for a similar reaction with propan-2-one.

-

| Reactant | Product | Catalyst | Solvent | Yield |

| Acetone | 1,5-bis(4-chloro-2-hydroxyphenyl)penta-1,4-dien-3-one | NaOH | Ethanol | ~84% (with propan-2-one) |

The reaction of this compound with primary amines yields Schiff bases (imines), which are compounds containing a carbon-nitrogen double bond.[8] These compounds are important intermediates in organic synthesis and often exhibit biological activity.

Experimental Protocol: Synthesis of a Schiff Base with Aniline (B41778)

-

Materials:

-

This compound

-

Aniline

-

Ethanol

-

Glacial acetic acid (catalyst)

-

-

Procedure:

-

Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.[9]

-

Add aniline (1 equivalent) to the solution.[9]

-

Add a few drops of glacial acetic acid as a catalyst.[9]

-

Reflux the mixture for 2-3 hours.[9]

-

Cool the reaction mixture to room temperature. The precipitated Schiff base is collected by filtration.[9]

-

Wash the product with cold ethanol and dry.

-

| Reactant | Product | Catalyst | Solvent |

| Aniline | (E)-4-chloro-2-((phenylimino)methyl)phenol | Glacial Acetic Acid | Ethanol |

Oxidation

The aldehyde group can be readily oxidized to a carboxylic acid. This transformation is a key step in the synthesis of various substituted benzoic acids.

Experimental Protocol: Oxidation to 4-Chloro-2-hydroxybenzoic acid

-

Materials:

-

This compound

-

Potassium permanganate (B83412) (KMnO₄)

-

Sulfuric acid (H₂SO₄)

-

Water

-

-

Procedure (based on a similar oxidation):

-

Prepare a solution of this compound in an acidic aqueous medium.[10]

-

Slowly add a solution of potassium permanganate while stirring.[10]

-

Monitor the reaction until the purple color of the permanganate disappears.[10]

-

Work-up the reaction mixture to isolate the 4-Chloro-2-hydroxybenzoic acid. The product can be confirmed by its melting point (209-213 °C).[11] A yield of over 90% has been reported for the permanganate oxidation of 4-hydroxybenzaldehyde.[10]

-

| Reactant | Product | Oxidizing Agent | Medium | Yield |

| This compound | 4-Chloro-2-hydroxybenzoic acid | KMnO₄ | Acidic | >90% (expected)[10] |

Reduction

The aldehyde group can be selectively reduced to a primary alcohol using various reducing agents, such as sodium borohydride (B1222165).

Experimental Protocol: Reduction to (4-Chloro-2-hydroxyphenyl)methanol

-

Materials:

-

This compound

-

Methanol

-

Sodium borohydride (NaBH₄)

-

1M Hydrochloric acid (HCl)

-

Ethyl acetate

-

-

Procedure:

-

Dissolve this compound in methanol in a round-bottom flask.[1]

-

Cool the solution to 0 °C in an ice-water bath.[1]

-

Slowly add sodium borohydride in small portions.[1]

-

Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.[1]

-

Monitor the reaction by TLC.[1]

-

Once complete, cool the flask and quench the reaction by the dropwise addition of 1M HCl until the pH is neutral.[1]

-

Remove the methanol under reduced pressure.[1]

-

Extract the product with ethyl acetate.[1]

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.[1]

-

| Reactant | Product | Reducing Agent | Solvent |

| This compound | (4-Chloro-2-hydroxyphenyl)methanol | NaBH₄ | Methanol |

Wittig Reaction

The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes. It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent).[12]

Experimental Protocol: General Wittig Reaction

-

Materials:

-

This compound

-

A suitable phosphonium (B103445) salt (e.g., methyltriphenylphosphonium (B96628) bromide)

-

A strong base (e.g., n-butyllithium)

-

Anhydrous solvent (e.g., THF)

-

-

Procedure:

-

Prepare the phosphorus ylide by reacting the phosphonium salt with a strong base in an anhydrous solvent under an inert atmosphere.[13]

-

Add a solution of this compound to the ylide solution.[13]

-

Stir the reaction mixture at the appropriate temperature until the reaction is complete (monitored by TLC).[13]

-

Quench the reaction and perform an aqueous work-up.[13]

-

Extract the product with an organic solvent, dry, and purify by chromatography or recrystallization.[13]

-

Conclusion

The aldehyde group of this compound exhibits a rich and versatile reactivity, making it a valuable synthon in organic and medicinal chemistry. The condensation, oxidation, reduction, and olefination reactions detailed in this guide provide a robust toolkit for the synthesis of a diverse range of complex molecules. The provided experimental protocols and mechanistic insights serve as a practical resource for researchers aiming to leverage the synthetic potential of this important chemical intermediate in their drug discovery and development endeavors. The strategic manipulation of the aldehyde functionality, in concert with the electronic and steric influences of the other ring substituents, opens avenues for the creation of novel compounds with significant biological activities.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. rsc.org [rsc.org]

- 4. US4119671A - Process for the preparation of hydroxybenzaldehydes - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 7. Claisen-Schmidt Condensation [cs.gordon.edu]

- 8. journals.chemsociety.org.ng [journals.chemsociety.org.ng]

- 9. benchchem.com [benchchem.com]

- 10. sphinxsai.com [sphinxsai.com]

- 11. 4-Chloro-2-Hydroxy Benzoic Acid | 5106-98-9 [chemnet.com]

- 12. Wittig Reaction [organic-chemistry.org]

- 13. benchchem.com [benchchem.com]

The Pivotal Role of the Hydroxyl Group in the Reactivity of 4-Chloro-2-hydroxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2-hydroxybenzaldehyde is a versatile synthetic intermediate prized in medicinal chemistry and organic synthesis. Its chemical behavior is profoundly influenced by the interplay of its three functional groups: the aldehyde, the chloro substituent, and, most critically, the hydroxyl group. This technical guide delineates the integral role of the ortho-hydroxyl group in dictating the molecule's reactivity, directing aromatic substitution, and participating in key synthetic transformations. Through an examination of its electronic effects, intramolecular interactions, and participation in a variety of named reactions, this document provides a comprehensive overview for researchers leveraging this compound in the development of novel chemical entities.

Introduction: The Significance of the Hydroxyl Moiety

The this compound molecule presents a fascinating case study in substituent effects in aromatic chemistry. While the aldehyde group serves as a primary site for nucleophilic attack and condensation reactions, and the chloro group acts as a deactivating meta-director, it is the hydroxyl group that largely governs the overall reactivity and synthetic utility of the compound. Its influence is multifaceted, stemming from its powerful electron-donating mesomeric effect, its ability to form a strong intramolecular hydrogen bond, and its capacity to be functionalized, for instance, through etherification. This guide will explore these aspects through detailed reaction schemes, quantitative data, and experimental protocols.

Electronic and Steric Effects of the Hydroxyl Group

The hydroxyl group's impact on the aromatic ring's reactivity is a classic example of the competition between inductive and mesomeric effects.

-

Mesomeric Effect (+M): The lone pairs on the oxygen atom of the hydroxyl group can be delocalized into the benzene (B151609) ring, increasing the electron density at the ortho and para positions.[1][2] This activating effect is significantly stronger than the inductive effect.

-

Inductive Effect (-I): Due to the high electronegativity of oxygen, the hydroxyl group withdraws electron density from the benzene ring through the sigma bond.[2]

The dominance of the +M effect makes the hydroxyl group a potent ortho, para-director for electrophilic aromatic substitution, activating the ring towards attack by electrophiles.[1][3]

-

Intramolecular Hydrogen Bonding: The proximity of the hydroxyl group to the aldehyde at the ortho position allows for the formation of a stable six-membered ring via intramolecular hydrogen bonding.[4][5] This interaction influences the compound's physical properties, such as its melting and boiling points, and can also modulate the reactivity of both the hydroxyl and aldehyde groups by affecting their acidity and electrophilicity, respectively.

Key Reactions Influenced by the Hydroxyl Group

The hydroxyl group is directly or indirectly involved in a wide array of reactions, making this compound a valuable precursor for diverse molecular scaffolds.

Reactions at the Hydroxyl Group: Williamson Ether Synthesis

The phenolic hydroxyl group can be readily converted into an ether via the Williamson ether synthesis. This reaction proceeds through the deprotonation of the hydroxyl group to form a more nucleophilic phenoxide, which then attacks an alkyl halide in an SN2 reaction.

Reactions at the Aldehyde Group

The aldehyde group readily undergoes condensation with primary amines to form Schiff bases (imines). The hydroxyl group in the ortho position can influence the reaction rate and the properties of the resulting Schiff base, often participating in hydrogen bonding with the imine nitrogen, which can stabilize the product and influence its conformation.[6]

This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. The ortho-hydroxyl group is crucial in the subsequent intramolecular cyclization that often occurs when using salicylaldehyde (B1680747) derivatives, leading to the formation of coumarin (B35378) scaffolds.[7]

Oxidation of the Aldehyde: The Dakin Reaction

The Dakin reaction is a significant transformation where an ortho- or para-hydroxybenzaldehyde is oxidized by hydrogen peroxide in a basic solution to yield a benzenediol (in this case, a chlorohydroquinone) and a carboxylate.[8] The presence of the hydroxyl group is a prerequisite for this reaction.

Quantitative Data from Key Reactions

The following tables summarize quantitative data for several key reactions involving this compound and its analogs, demonstrating the practical outcomes of the principles discussed.

Table 1: Williamson Ether Synthesis of 4-Alkoxy-2-hydroxybenzaldehydes

| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Benzyl (B1604629) bromide | K₂CO₃ | Acetone (B3395972) | Room Temp | 72 | N/A | [9] |

| Various Alkyl Bromides | CsHCO₃ | Acetonitrile | 60 | 4-12 | up to 95 |[10][11] |

Table 2: Knoevenagel Condensation of Substituted Salicylaldehydes

| Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Malononitrile (B47326) | Piperidine (B6355638) | Ethanol (B145695) | Reflux | 2-3 | >90 | [7] |

| Malononitrile | GaCl₃ | Solvent-free | Room Temp | < 5 min | 92-98 | [12][13] |

| Diethyl malonate | Piperidine | Ethanol | Reflux | 4-6 | 79-98 |[5] |

Table 3: Schiff Base Formation

| Primary Amine | Solvent | Catalyst | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aniline (B41778) | Ethanol | Glacial Acetic Acid | Reflux, 2-3 h | High |

| p-Chloroaniline | Ethanol | Glacial Acetic Acid | Reflux | N/A |[6] |

Experimental Protocols

General Protocol for Williamson Ether Synthesis

This protocol is adapted from the synthesis of 4-(Benzyloxy)-2-hydroxybenzaldehyde.[9]

-

Preparation: Dissolve 13.8 g (0.1 mol) of 2,4-dihydroxybenzaldehyde (B120756) (as a model for this compound) in 150 ml of acetone in a round-bottom flask.

-

Reagent Addition: Add 17.1 g (0.1 mol) of benzyl bromide and 13.8 g (0.1 mol) of potassium carbonate to the solution.

-

Reaction: Stir the mixture at room temperature for 3 days. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, filter the mixture to remove the inorganic salts.

-

Purification: Remove the solvent from the filtrate in vacuo. Purify the residual crude product by column chromatography on silica (B1680970) gel using dichloromethane (B109758) as the eluent to yield the desired 4-(benzyloxy)-2-hydroxybenzaldehyde.

General Protocol for Knoevenagel Condensation

This protocol describes the synthesis of a coumarin derivative from 4-Bromo-2-hydroxybenzaldehyde, which is analogous to the reactivity of this compound.[7]

-

Preparation: In a round-bottom flask, dissolve 4-Bromo-2-hydroxybenzaldehyde (10 mmol) and malononitrile (10 mmol) in 20 mL of ethanol.

-

Catalyst Addition: Add a few drops of piperidine to the solution as a catalyst.

-

Reaction: Reflux the reaction mixture for 2-3 hours. Monitor the reaction by TLC.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration. Wash the crystals with cold ethanol and dry them in a vacuum oven. If necessary, the product can be further purified by recrystallization from ethanol.

General Protocol for Schiff Base Formation

This protocol is adapted from the synthesis of (E)-N-(4-chlorobenzylidene) aniline.

-

Preparation: Homogenously mix 7.03 g of 4-chlorobenzaldehyde (B46862) (as a model) in 15 mL of ethanol. In a separate flask, mix 4.56 mL of aniline in 15 mL of ethanol.

-

Reaction: Carefully add the amine solution to a 250 mL round-bottom flask containing the aldehyde solution. Add a few drops of glacial acetic acid as a catalyst.

-

Reflux: Heat the mixture under reflux for 1-2 hours.

-

Work-up: After cooling the reaction mixture in an ice bath, a solid precipitate will form.

-

Purification: Collect the crude product by vacuum filtration and recrystallize from ethanol to obtain the pure Schiff base.

Applications in Drug Development

The unique reactivity imparted by the hydroxyl group makes this compound a key intermediate in the synthesis of complex pharmaceutical agents.

-

Hdm2 Antagonists: It is used in the preparation of benzodiazepine (B76468) diones, which function as Hdm2 antagonists.[2][14] These compounds are investigated in cancer therapy for their ability to disrupt the Hdm2-p53 interaction, thereby activating the p53 tumor suppressor pathway.

-

Neuropeptide Y5 Receptor Antagonists: The compound is a precursor for the synthesis of hydroxy-dimethyl-oxo-cyclohexenyl-dimethyl-tetrahydro-xanthenone, an oral neuropeptide Y5 (NPY5) receptor antagonist.[2][14] These antagonists have potential applications in treating obesity by modulating the neuropeptide Y system, which is involved in appetite regulation.[14]

Conclusion

The hydroxyl group in this compound is not merely a passive substituent but an active participant that profoundly directs the molecule's synthetic transformations. Its strong electron-donating mesomeric effect activates the aromatic ring for electrophilic substitution, while its ability to form intramolecular hydrogen bonds modulates the reactivity of the adjacent aldehyde group. Furthermore, it serves as a handle for further functionalization, as exemplified by the Williamson ether synthesis. A thorough understanding of the hydroxyl group's role is paramount for chemists aiming to utilize this compound as a building block for the synthesis of complex organic molecules, including novel therapeutic agents. The data and protocols provided in this guide serve as a foundational resource for researchers in this endeavor.

References

- 1. The Williamson Ether Synthesis [cs.gordon.edu]

- 2. usbio.net [usbio.net]

- 3. Khan Academy [khanacademy.org]

- 4. Dakin Reaction [organic-chemistry.org]

- 5. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jetir.org [jetir.org]

- 7. benchchem.com [benchchem.com]

- 8. Dakin oxidation - Wikipedia [en.wikipedia.org]

- 9. Synthesis routes of 4-(Benzyloxy)-2-hydroxybenzaldehyde [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. nbinno.com [nbinno.com]

Effect of chlorine substitution on benzaldehyde reactivity

An In-depth Technical Guide to the Effects of Chlorine Substitution on Benzaldehyde (B42025) Reactivity

Abstract